Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H6ClF2NO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride typically involves the esterification of 3-amino-5-chloro-2,6-difluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and difluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-chlorobenzoate
- Methyl 3-amino-2,6-difluorobenzoate
- Methyl 3-amino-5-chloro-2-fluorobenzoate
Uniqueness
Methyl 3-amino-5-chloro-2,6-difluorobenzoate hydrochloride is unique due to the presence of both chloro and difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C8H7Cl2F2NO2 |
---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
methyl 3-amino-5-chloro-2,6-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H6ClF2NO2.ClH/c1-14-8(13)5-6(10)3(9)2-4(12)7(5)11;/h2H,12H2,1H3;1H |
InChI Key |
UBPYLNBGBUPBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Cl)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.